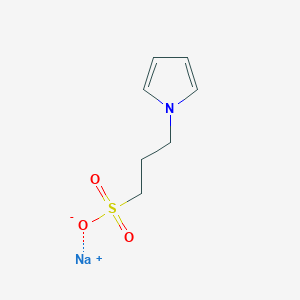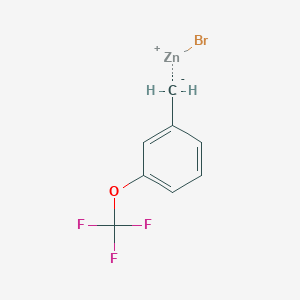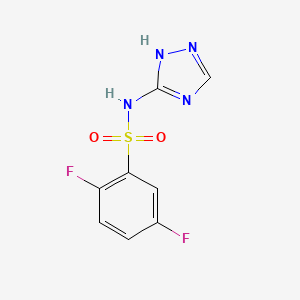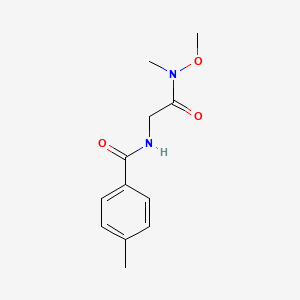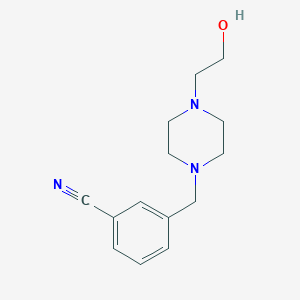
3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile is a chemical compound that features a piperazine ring substituted with a hydroxyethyl group and a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile typically involves the reaction of 4-(2-hydroxyethyl)piperazine with a suitable benzonitrile derivative. One common method involves the use of a Mannich reaction, where the piperazine derivative is reacted with formaldehyde and a benzonitrile compound under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the piperazine ring under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biology: The compound can be used in the development of probes for biological imaging and as a ligand in receptor studies.
Materials Science: It is employed in the synthesis of polymers and materials with specific electronic or optical properties.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyethyl group can enhance the compound’s solubility and bioavailability, while the benzonitrile moiety can interact with hydrophobic pockets in target proteins .
類似化合物との比較
Similar Compounds
4-(2-Hydroxyethyl)piperazine: A simpler analog without the benzonitrile group.
Benzonitrile: Lacks the piperazine and hydroxyethyl groups.
N-(2-Hydroxyethyl)piperazine-N’-2-ethanesulfonic acid (HEPES): Contains a piperazine ring with different substituents.
Uniqueness
3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydroxyethyl and benzonitrile groups allows for versatile applications in various fields, distinguishing it from simpler analogs .
特性
分子式 |
C14H19N3O |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C14H19N3O/c15-11-13-2-1-3-14(10-13)12-17-6-4-16(5-7-17)8-9-18/h1-3,10,18H,4-9,12H2 |
InChIキー |
PFCOUNVGHGOKQM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCO)CC2=CC(=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


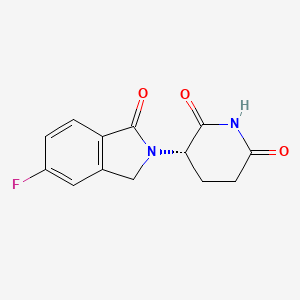
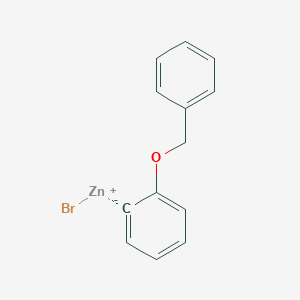
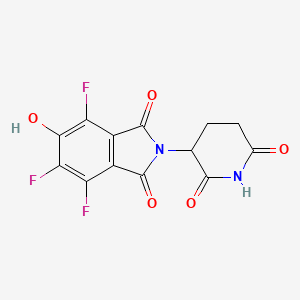
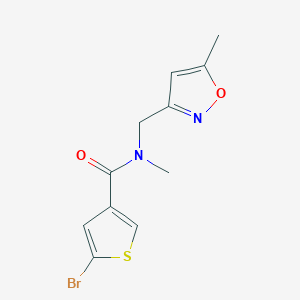
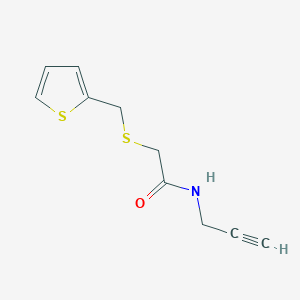

![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B14895635.png)
![(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
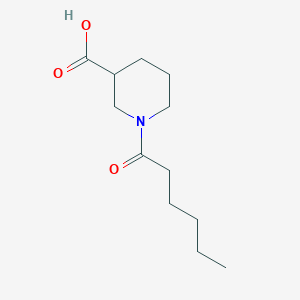
![7-Chlorothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B14895650.png)
